molecular formula C13H16O5 B13001886 Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate CAS No. 942475-03-8

Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate

Cat. No.: B13001886
CAS No.: 942475-03-8
M. Wt: 252.26 g/mol
InChI Key: GWQWSTKILKABHU-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 3-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate typically involves the esterification of 4-(3,5-dimethoxyphenyl)-3-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 4-(3,5-Dimethoxyphenyl)-3-oxobutanoic acid.

    Reduction: Methyl 4-(3,5-dimethoxyphenyl)-3-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site and reducing the enzyme’s activity.

Comparison with Similar Compounds

  • 4-(3,5-Dimethoxyphenyl)-3-oxobutanoic acid
  • Methyl 4-(3,4-dimethoxyphenyl)-3-oxobutanoate
  • Methyl 4-(3,5-dimethoxyphenyl)-3-hydroxybutanoate

Comparison: Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate is unique due to the presence of both the 3,5-dimethoxyphenyl group and the 3-oxobutanoate moiety. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in synthetic chemistry. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, which can be exploited in various applications.

Biological Activity

Methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C13H16O5\text{C}_{13}\text{H}_{16}\text{O}_{5}

This compound features a methoxy-substituted phenyl group, which contributes to its pharmacological properties. The presence of the methoxy groups enhances lipophilicity and may influence the compound's interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach is a three-component one-pot synthesis involving the reaction of appropriate starting materials under controlled conditions. The structures of synthesized compounds can be confirmed using techniques such as IR, NMR, and mass spectrometry.

Antitumor Activity

This compound has been evaluated for its antitumor activity against several cancer cell lines. Notably, studies have shown that this compound exhibits significant cytotoxic effects against human breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The IC50 values for these cell lines are indicative of its potency compared to standard chemotherapeutic agents like Cisplatin.

Cell Line IC50 (μM) Reference Compound IC50 (μM)
MCF-719.73Cisplatin20.97
MDA-MB-23117.83Cisplatin17.83

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its antitumor effects is currently under investigation. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways involved in cell cycle regulation and programmed cell death. Future research will focus on elucidating these pathways through docking studies and protein target identification.

Case Studies

  • Study on Antiproliferative Activity : A recent study highlighted the antiproliferative effects of this compound on various cancer cell lines. The study reported enhanced efficacy compared to traditional treatments, indicating a potential role in combination therapies.
  • Mechanistic Insights : Another investigation explored the molecular interactions of this compound with key enzymes involved in tumor growth. The presence of methoxy groups was found to enhance binding affinity, suggesting a structure-activity relationship that could inform future drug design.

Properties

CAS No.

942475-03-8

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

methyl 4-(3,5-dimethoxyphenyl)-3-oxobutanoate

InChI

InChI=1S/C13H16O5/c1-16-11-5-9(6-12(8-11)17-2)4-10(14)7-13(15)18-3/h5-6,8H,4,7H2,1-3H3

InChI Key

GWQWSTKILKABHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)CC(=O)OC)OC

Origin of Product

United States

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